

Aripiprazole N,N-Dioxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Aripiprazole N,N-Dioxide

Cat. No.: B122928

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CAS Number: 573691-13-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole N,N-Dioxide is a metabolite of the atypical antipsychotic drug aripiprazole.^{[1][2]} This document provides a comprehensive technical overview of **Aripiprazole N,N-Dioxide**, consolidating available data on its physicochemical properties, synthesis, and pharmacology. Due to its status as a metabolite, specific pharmacological data for **Aripiprazole N,N-Dioxide** is limited; therefore, this guide also extensively references the well-characterized pharmacology of the parent compound, aripiprazole, to provide a contextual framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental protocols where available, and visual representations of relevant biological pathways.

Physicochemical Properties

Aripiprazole N,N-Dioxide is a solid, soluble in DMSO and methanol.^[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **Aripiprazole N,N-Dioxide**

Property	Value	Reference(s)
CAS Number	573691-13-1	[1][3][4]
Molecular Formula	C ₂₃ H ₂₇ Cl ₂ N ₃ O ₄	[1][3][4]
Formula Weight	480.38 g/mol	[3][4]
Formal Name	7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone	[1]
Synonyms	Aripiprazole Di-N-Oxide, Aripiprazole Impurity 3 (N,N-Dioxide)	[4]
Appearance	White to Off-White Solid	[4]
Melting Point	183-185°C (decomposes)	[4][5]
Solubility	Soluble in DMSO and Methanol	[1]
Storage Temperature	Refrigerator	[4]

Synthesis and Characterization

Synthesis

Aripiprazole N,N-Dioxide is formed via the oxidation of aripiprazole.[1][2] A detailed, novel process for the preparation of aripiprazole N-oxides, including the 1,4-di-N-oxide, has been described.[6]

Experimental Protocol: Synthesis of Aripiprazole N-oxides

The synthesis of **Aripiprazole N,N-Dioxide** is detailed in the work by Satyanarayana, B., et al. (2005). While the full text is not publicly available, the abstract indicates the development of a simple and novel process for its preparation. The general principle involves the oxidation of the piperazine nitrogens of aripiprazole. A typical laboratory-scale synthesis would likely involve the following steps:

- **Dissolution:** Aripiprazole is dissolved in a suitable organic solvent.
- **Oxidation:** An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The stoichiometry of the oxidizing agent would be controlled to favor the formation of the di-N-oxide.
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield the pure **Aripiprazole N,N-Dioxide**.

Characterization

Characterization of **Aripiprazole N,N-Dioxide** would involve a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Characterization Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to elucidate the chemical structure, confirming the presence of the N-oxide functionalities through characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atoms.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound, confirming the addition of two oxygen atoms to the aripiprazole molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the functional groups present in the molecule. The N-O stretching vibration would be a key diagnostic peak.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard technique to assess the purity of the synthesized compound. A validated HPLC method would be used to determine the percentage purity.

- **Elemental Analysis:** Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, which can be compared with the theoretical values for the molecular formula $C_{23}H_{27}Cl_2N_3O_4$.

Pharmacology and Mechanism of Action (Inferred from Aripiprazole)

Direct pharmacological data for **Aripiprazole N,N-Dioxide** is scarce. As a metabolite, its activity is likely to be considered in the context of the overall pharmacology of aripiprazole. Aripiprazole is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine D_2 and serotonin $5-HT_{1a}$ receptors, and an antagonist at serotonin $5-HT_{2a}$ receptors.^{[7][8]} This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy.

Table 2: Receptor Binding Profile of Aripiprazole (Parent Compound)

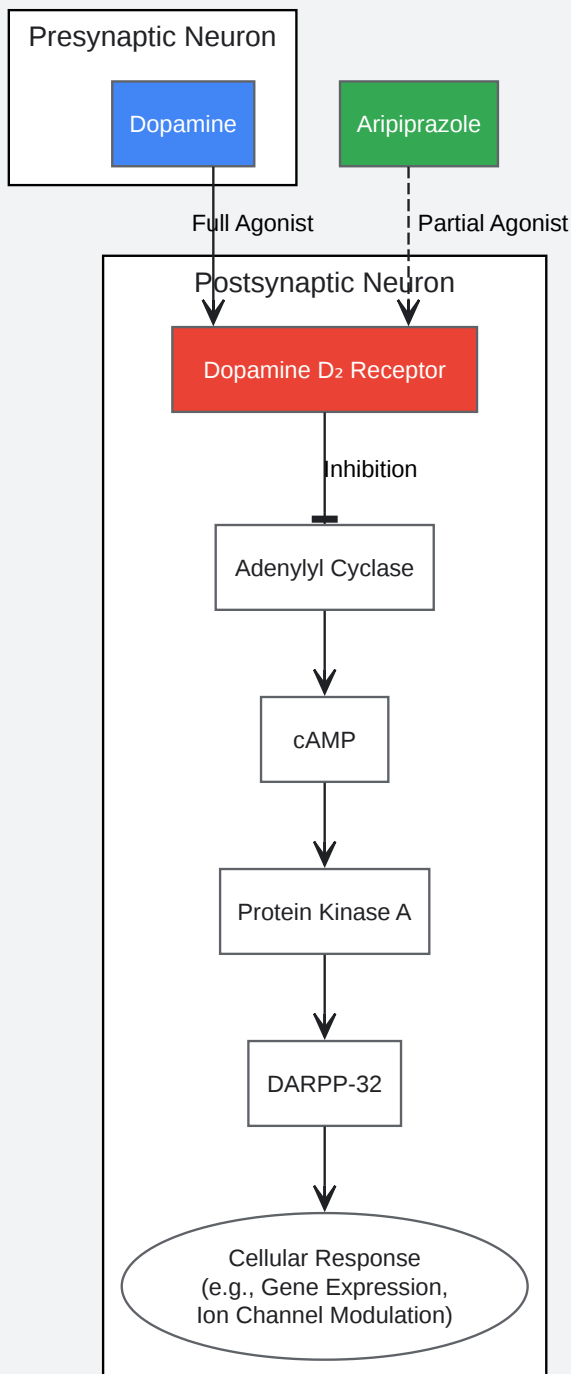
Receptor	Affinity (K_i , nM)	Functional Activity	Reference(s)
Dopamine D_2	0.34	Partial Agonist	[8]
Dopamine D_3	0.8	Partial Agonist	[8]
Serotonin $5-HT_{1a}$	1.7	Partial Agonist	[8]
Serotonin $5-HT_{2a}$	3.4	Antagonist/Inverse Agonist	[8]
Serotonin $5-HT_{2c}$	15	Antagonist	[8]
Serotonin $5-HT_7$	39	Antagonist	[8]
Adrenergic α_1	57	Antagonist	[8]
Histamine H_1	61	Antagonist	[8]

It is important to note that the receptor binding profile and functional activity of **Aripiprazole N,N-Dioxide** have not been explicitly reported. N-oxidation can alter the pharmacological properties of a compound, potentially affecting its affinity for receptors and its intrinsic activity.

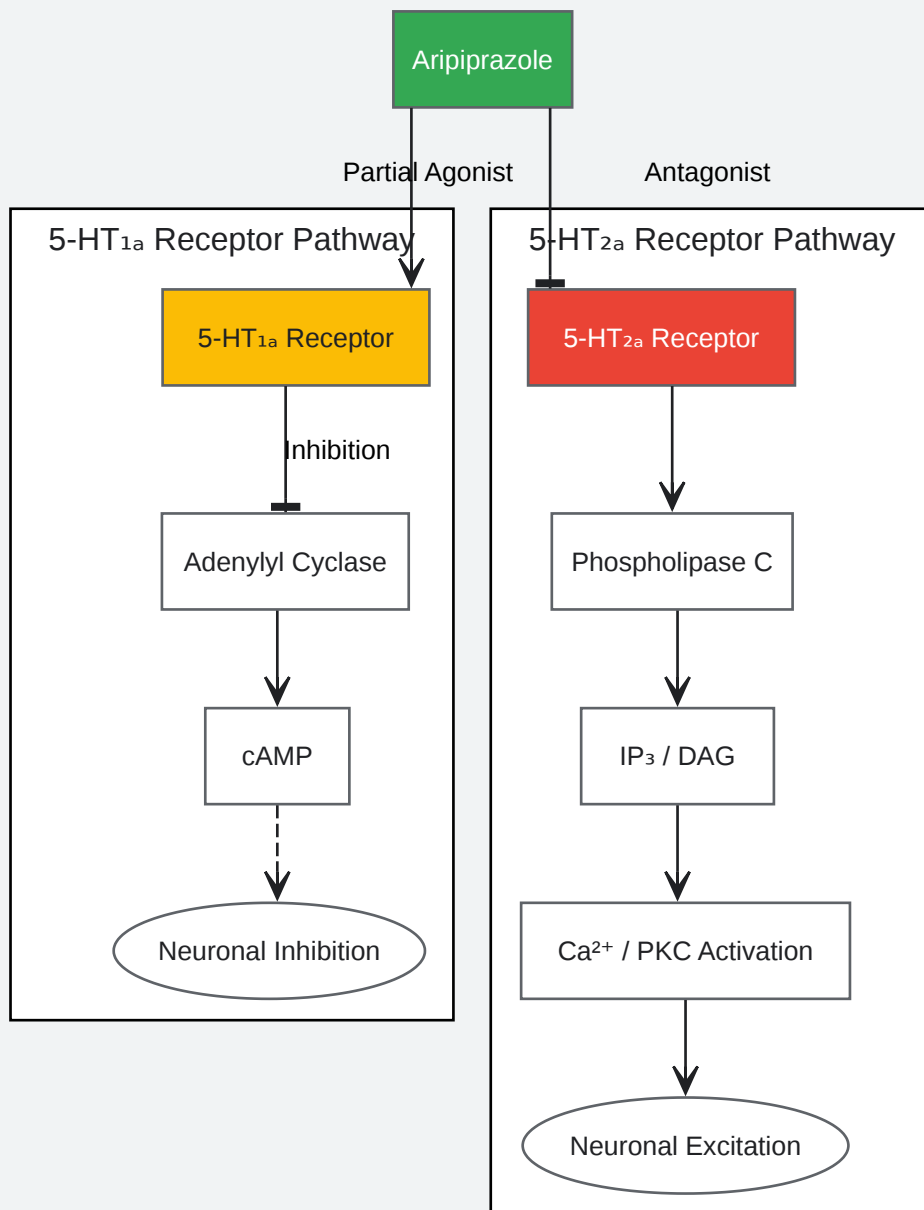
Signaling Pathways of Aripiprazole

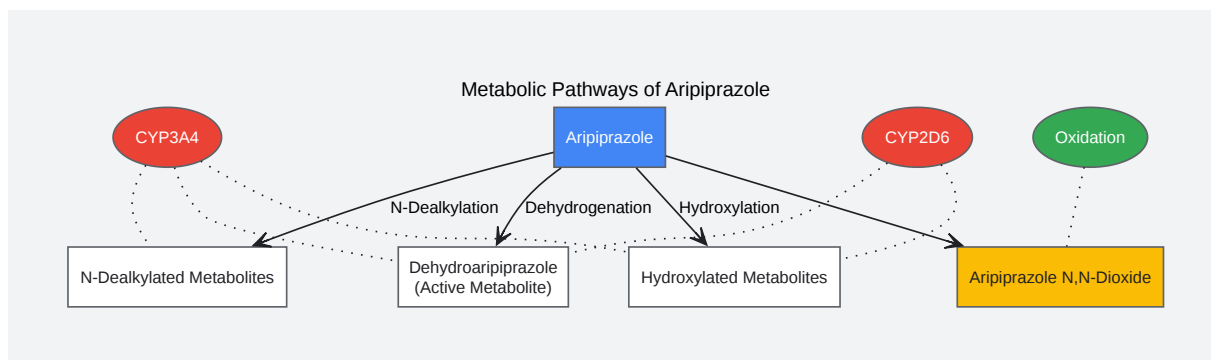
The clinical effects of aripiprazole are mediated through its interaction with complex intracellular signaling cascades. Understanding these pathways is crucial for comprehending its therapeutic and adverse effects.

Diagram 1: Aripiprazole's Action on Dopamine D₂ Receptor Signaling

Aripiprazole's Modulation of Dopamine D₂ Receptor Signaling

Aripiprazole's Interaction with Serotonin Receptors





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- To cite this document: BenchChem. [Aripiprazole N,N-Dioxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122928#aripiprazole-n-n-dioxide-cas-number-573691-13-1]

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